(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid
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Overview
Description
Preparation Methods
The synthesis of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid typically involves the use of protected amino acids and specific reagents. One common method is the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods allow for the isolation of the compound as crystalline solids, which are stable at room temperature .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include sodium azide (NaN3) for azide formation and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a coupling agent in peptide synthesis.
Biology: The compound is employed in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid can be compared with similar compounds such as:
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid lies in its specific molecular structure and the resulting properties that make it suitable for various research applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGISZRUVIDKT-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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